![molecular formula C18H19N5O2 B2454017 2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2202259-99-0](/img/structure/B2454017.png)
2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize the available research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
1. Antimicrobial Activity
- The compound has shown significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .
- The minimum inhibitory concentration (MIC) values indicate that it is comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
2. Anticancer Properties
- Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. In particular, it has been tested on HeLa (cervical cancer) and MCF-7 (breast cancer) cells, showing promising results in inhibiting cell proliferation .
- Mechanistic studies suggest that the compound induces apoptosis in cancer cells through intrinsic pathways, which may involve the modulation of mitochondrial function and caspase activation .
3. Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory activity in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models of arthritis .
- This activity may be linked to its ability to modulate signaling pathways associated with inflammation .
Research Findings and Case Studies
Study | Findings | Methodology |
---|---|---|
Study 1 | Significant antimicrobial activity against E. coli and S. aureus. | Agar well diffusion method; MIC determination. |
Study 2 | Induces apoptosis in HeLa and MCF-7 cells. | MTT assay for cell viability; flow cytometry for apoptosis detection. |
Study 3 | Reduces inflammation markers in arthritis models. | In vivo studies with inflammatory cytokine assays. |
The biological activity of the compound is attributed to several mechanisms:
- Receptor Modulation : The compound appears to interact with various receptor tyrosine kinases, influencing cellular signaling pathways involved in proliferation and survival .
- Oxidative Stress Response : It has been shown to modulate oxidative stress responses in cells, which is crucial for its anticancer effects .
Analyse Chemischer Reaktionen
Functionalization of the Pyridazinone Ring
The 3-methyl-6-oxo-1,6-dihydropyridazine moiety undergoes nucleophilic substitution and oxidation reactions :
-
Chlorination : Treatment with POCl₃/PCl₅ at reflux converts the carbonyl group to a chloro derivative, enabling further functionalization (e.g., amination) .
-
Hydrazine substitution : Reacting with hydrazine hydrate yields hydrazinyl derivatives, which are precursors to triazolo[4,3-a]pyridines .
Reactivity of the Cyano Group
The nitrile group at position 3 of the pyrano[4,3-b]pyridine core participates in:
-
Hydrolysis : Concentrated H₂SO₄ or NaOH converts the nitrile to a carboxylic acid or amide .
-
Nucleophilic additions : Grignard reagents or LiAlH₄ yield primary amines or aldehydes .
Azetidine Ring Modifications
The azetidine ring (1-azetidinyl group) undergoes:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF).
-
Ring-opening : HCl in ethanol cleaves the azetidine to form a secondary amine.
Reaction | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
N-Methylation | CH₃I, K₂CO₃, DMF, 25°C, 12 h | N-Methylazetidine derivative | 90% | |
Acidic ring-opening | HCl (6 M), ethanol, reflux, 4 h | Secondary amine derivative | 75% |
Pyrano[4,3-b]pyridine Core Transformations
The fused pyrano-pyridine system participates in:
-
Electrophilic aromatic substitution : Bromination with Br₂/FeBr₃ introduces halogens at position 5 or 7 .
-
Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable biaryl formation .
Reaction | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Bromination | Br₂, FeBr₃, CHCl₃, 0°C, 2 h | 5-Bromopyrano[4,3-b]pyridine | 60% | |
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 5-Arylpyrano[4,3-b]pyridine | 70–85% |
Biological Activity and Derivatization
The compound’s kinase-inhibitory activity is enhanced by:
-
Oxalamide formation : Coupling with aryl amines via DCC/DMAP yields analogues with improved solubility.
-
Trifluoromethylation : Introducing CF₃ groups via Ullmann coupling boosts metabolic stability .
Eigenschaften
IUPAC Name |
2-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-2-3-17(24)23(21-12)10-13-8-22(9-13)18-14(7-19)6-15-11-25-5-4-16(15)20-18/h2-3,6,13H,4-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJIQPCXSSGEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=C(C=C4COCCC4=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.